molecular formula C4H8O5S2 B2680025 1,1-Dioxidothietan-3-yl methanesulfonate CAS No. 2089377-05-7

1,1-Dioxidothietan-3-yl methanesulfonate

Cat. No.: B2680025
CAS No.: 2089377-05-7
M. Wt: 200.22
InChI Key: IPVVNFKNEMBMRE-UHFFFAOYSA-N
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Description

1,1-Dioxidothietan-3-yl methanesulfonate is a chemical compound with the molecular formula C4H8O5S2 It is known for its unique structure, which includes a thietane ring with a dioxido group and a methanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dioxidothietan-3-yl methanesulfonate can be synthesized through the oxidation of the corresponding thietane derivatives. One common method involves the use of oxidizing agents such as hydrogen peroxide or peracids to introduce the dioxido group into the thietane ring. The reaction is typically carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxidothietan-3-yl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Dioxidothietan-3-yl methanesulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce thietane rings into molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-dioxidothietan-3-yl methanesulfonate involves its reactivity as a Michael acceptor. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon atoms in the thietane ring. This leads to the formation of various adducts, depending on the nature of the nucleophile. The dioxido group enhances the electrophilicity of the thietane ring, making it more reactive towards nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the dioxido group and the methanesulfonate group makes it a versatile compound in various chemical reactions and applications .

Properties

IUPAC Name

(1,1-dioxothietan-3-yl) methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O5S2/c1-10(5,6)9-4-2-11(7,8)3-4/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVVNFKNEMBMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089377-05-7
Record name 1,1-dioxo-1lambda6-thietan-3-yl methanesulfonate
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